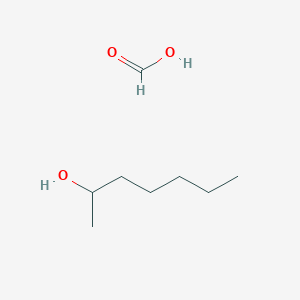

Formic acid;heptan-2-ol

Description

Properties

CAS No. |

103884-53-3 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

formic acid;heptan-2-ol |

InChI |

InChI=1S/C7H16O.CH2O2/c1-3-4-5-6-7(2)8;2-1-3/h7-8H,3-6H2,1-2H3;1H,(H,2,3) |

InChI Key |

DCEOXYNDOJQVLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic Acid: : Formic acid can be synthesized in the laboratory by the decarboxylation of oxalic acid with glycerol at 110°C . Industrially, it is produced by the hydrolysis of methyl formate or from formates .

Heptan-2-ol: : Heptan-2-ol can be synthesized using Grignard reagents. For example, the reaction of ethyl formate with a Grignard reagent such as propylmagnesium bromide yields heptan-2-ol .

Chemical Reactions Analysis

Formic Acid

Oxidation: Formic acid can act as both a reducing and an oxidizing agent.

Reduction: It can reduce some salts and oxides to metals.

Substitution: Formic acid reacts with phosphorus pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride.

Heptan-2-ol

Scientific Research Applications

Formic Acid

Chemistry: Used as a reducing agent in various organic reactions.

Industry: Used as a preservative and antibacterial agent in livestock feed.

Heptan-2-ol

Mechanism of Action

Formic Acid: : Formic acid exerts its effects primarily through its strong acidic nature (pKa 3.75). It can cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It is metabolized to carbon dioxide or excreted unchanged in the urine .

Heptan-2-ol: : As a secondary alcohol, heptan-2-ol can participate in hydrogen bonding, which influences its solubility and reactivity. It acts as a solvent and intermediate in various chemical reactions .

Comparison with Similar Compounds

Formic Acid (HCOOH)

Formic acid, the simplest carboxylic acid (HCOOH), is a colorless, pungent liquid with a strong odor. It occurs naturally in ant venom and plant secretions and is industrially synthesized via carbon monoxide and methanol reactions . Key properties include:

- Acidity : High acidity (pKa ≈ 3.75) due to resonance stabilization of the conjugate base .

- Applications: Used in leather tanning, textile processing, and as a preservative.

- Metabolic Role: Serves as a carbon and energy source for methanotrophs like Methylacidiphilum sp. RTK17.1, which utilize formic acid under acidic conditions (pH 1.5–3.0) while maintaining neutral intracellular pH .

Heptan-2-ol (C₇H₁₆O)

Heptan-2-ol is a secondary alcohol with a hydroxyl group on the second carbon of a seven-carbon chain. It exists as enantiomers, with the (S)-form being biologically active . Key characteristics include:

- Aroma Profile: Contributes green, earthy notes in foods (e.g., cream cheese) and is a component of insect pheromones .

- Chemical Stability : Less reactive than primary alcohols due to steric hindrance, making it suitable for fragrance formulations .

Formic Acid vs. Other Carboxylic Acids

Acetic Acid (CH₃COOH)

- Acidity : Weaker acid (pKa ≈ 4.76) compared to formic acid due to electron-donating methyl group .

- Applications : Dominates in vinegar production and food preservation. Unlike formic acid, it is less effective in fuel cells due to slower oxidation kinetics .

- Microbial Utilization: Both acids are metabolized by methanotrophs, but formic acid supports higher biomass yields per electron equivalent in Methylacidiphilum species .

Lactic Acid (C₃H₆O₃)

- Metabolism : Preferentially used by fermentative bacteria. Formic acid is more versatile, serving aerobic and anaerobic microbes .

Table 1: Properties of Formic Acid and Similar Carboxylic Acids

Heptan-2-ol vs. Other Secondary Alcohols

Nonan-2-ol (C₉H₂₀O)

- Aroma: Longer carbon chain enhances fruity notes, whereas heptan-2-ol has greener tones .

- Pheromone Activity: Both are pheromone components in insects, but nonan-2-ol is more abundant (10:1 ratio in M. rubra sternal glands) .

2-Methylisoborneol (2-MIB, C₁₁H₂₀O)

- Odor Profile : Musty/earthy off-flavor in water, contrasting with heptan-2-ol's fresh aroma .

- Stability : 2-MIB is more persistent in aquatic systems due to lower volatility .

Table 2: Comparison of Heptan-2-ol with Similar Alcohols

Formic Acid in Bioenergy

- Fuel Cells: Formic acid oxidation achieves 45% single-round-trip efficiency, outperforming methanol (35%) but lagging behind hydrogen (50%) .

- Microbial Growth : Methylacidiphilum sp. RTK17.1 achieves 42% biomass yield on formic acid vs. methane, with transcriptome data revealing upregulated stress-response genes .

Heptan-2-ol in Flavor and Ecology

- Food Industry : Identified as a key volatile organic compound (VOC) in cream cheese, contributing to its sensory profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.